Elevated Lipophilicity (XLogP3 2.4) Versus Thiophene-Absent 4-(2-Chloroethyl)-1H-pyrazole (LogP 1.19)
The target compound exhibits a computed XLogP3-AA of 2.4, which is approximately 1.2 log units higher than the thiophene-absent comparator 4-(2-chloroethyl)-1H-pyrazole (LogP 1.19) [1]. This quantifiable increase in lipophilicity, driven by the thiophene ring, places the compound in the optimal logP range of 2–3 sought for balanced aqueous solubility and membrane permeability in lead-like chemical space.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 4-(2-Chloroethyl)-1H-pyrazole; LogP = 1.19 |
| Quantified Difference | ΔLogP ≈ +1.2 |
| Conditions | Computed logP values; target compound XLogP3-AA from PubChem; comparator LogP from ChemScene computational chemistry data |
Why This Matters
A logP of 2.4 is closer to the empirical sweet spot (2–3) for passive membrane permeability than 1.19, making the target compound a more suitable starting point for cell-permeable probe or drug design.
- [1] PubChem Compound Summary for CID 121212478, 4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2091617-83-1 (accessed 2026-05-03). View Source
